tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Overview
Description
tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: is a seven-membered nitrogen-containing heterocyclic compound. It is a derivative of azepine, a structure known for its biological and pharmacological significance. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Reaction Steps: The process involves cyclization reactions to form the seven-membered ring. Common reagents include bases like potassium carbonate and catalysts such as palladium acetate.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dimethylformamide are often used.
Industrial Production Methods: Industrial production methods for tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azepine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms involving nitrogen-containing heterocycles.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Potential use in drug development due to its structural similarity to biologically active compounds.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The tert-butyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another nitrogen-containing heterocycle with a five-membered ring.
tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate: A similar seven-membered ring compound with a boron-containing substituent.
Uniqueness:
- The seven-membered ring structure of tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate provides unique steric and electronic properties.
- The tert-butyl group offers steric protection, which can influence the compound’s reactivity and stability compared to similar compounds.
Biological Activity
tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a nitrogen-containing heterocyclic compound with a seven-membered cyclic structure. It possesses significant potential in medicinal chemistry due to its unique chemical properties and structural characteristics. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is , with an average mass of approximately 197.278 g/mol. The compound features a tetrahydroazepine ring and a tert-butyl group , which contributes to its steric hindrance and stability. The carboxylate functional group enhances its reactivity, making it suitable for various synthetic applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Starting Materials : Typically synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate.
- Reaction Conditions : Common reagents include potassium carbonate and palladium acetate under inert atmospheres (nitrogen or argon) using solvents like toluene or dimethylformamide.
- Cyclization Reactions : These reactions are crucial for forming the seven-membered ring structure.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
The compound has been utilized in the synthesis of novel anti-cancer agents. It serves as an intermediate for creating derivatives that target cancer cell proliferation and survival pathways. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies.
Antimicrobial Activity
Studies have indicated that compounds derived from this compound possess antimicrobial properties. These derivatives have been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the tert-butyl group may influence binding affinity and specificity towards these targets.
Case Studies
Recent studies have highlighted the biological significance of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds were effective in inducing apoptosis in cancer cells through caspase activation pathways .
- Antimicrobial Efficacy : Research evaluated the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nitrogen-containing heterocycles:
Compound Name | Structure Type | Biological Activity | Notable Properties |
---|---|---|---|
tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | Seven-membered ring | Antimicrobial | Enhanced stability due to boron substituent |
tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | Five-membered ring | Anticancer | Lower toxicity profile |
Properties
IUPAC Name |
tert-butyl 2,3,4,5-tetrahydroazepine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h6,8H,4-5,7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGRKDDXGVKCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441714 | |
Record name | tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178172-25-3 | |
Record name | tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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